CB1 Receptor Binding Affinity: Class-Level Comparison of Azetidine Sulfonamide Scaffolds
No direct quantitative binding or functional data are publicly available for CAS 1448065-99-3. However, within the Merck azetidine CB1 antagonist series (US7906652), representative compounds exhibit CB1 binding Ki values ranging from <1 nM to >100 nM, with functional cAMP antagonist IC50 values spanning approximately 0.5–50 nM [1]. The specific substitution pattern of CAS 1448065-99-3—featuring a 4-chlorophenylsulfonyl group on the azetidine 3-position and a 3,4-dimethoxyphenylacetyl N-substituent—is structurally distinct from the exemplified compounds in the patent, which predominantly carry bis(4-chlorophenyl)methyl or heterocyclic substituents at the azetidine 1-position. Consequently, the quantitative CB1 activity of this compound cannot be interpolated from published SAR tables and must be determined empirically.
| Evidence Dimension | CB1 receptor binding affinity (Ki) and functional antagonism (cAMP IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Exemplified compounds in US7906652: Ki <1–100 nM; cAMP IC50 ~0.5–50 nM (no direct match to CAS 1448065-99-3 substitution pattern) |
| Quantified Difference | Cannot be calculated; structurally closest analogs differ at both the azetidine N-substituent and sulfonyl aryl group |
| Conditions | CB1 radioligand displacement assay (membrane preparation) and cAMP functional assay (cell-based); conditions specified in US7906652 |
Why This Matters
For procurement decisions, the absence of quantitative SAR data means this compound cannot be assumed to possess CB1 antagonist potency comparable to known series members; empirical screening is required.
- [1] Baker RK, Hale JJ, Miao S, Rupprecht KM. Heterocycle-substituted 3-alkyl azetidine derivatives. US Patent 7,906,652 B2. Issued March 15, 2011. Assignee: Merck Sharp & Dohme Corp. View Source
